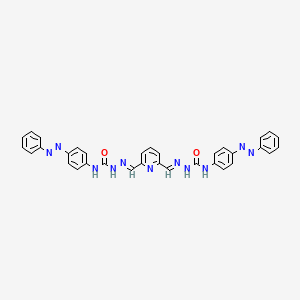
2,6-Pyridinedicarbaldehyde bis(N-(4-(phenyldiazenyl)phenyl)semicarbazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 407066 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of NSC 407066 would likely involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to maximize yield and minimize costs. Additionally, industrial production would involve stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
NSC 407066 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 407066 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from the reactions of NSC 407066 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
NSC 407066 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: NSC 407066 is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: NSC 407066 is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of NSC 407066 involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved in the action of NSC 407066 are still under investigation.
Comparison with Similar Compounds
NSC 407066 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other agents within the National Cancer Institute’s Developmental Therapeutics Program that share structural or functional similarities. The uniqueness of NSC 407066 may lie in its specific chemical structure, reactivity, or biological activity, which distinguishes it from other compounds.
List of Similar Compounds
- NSC 125973
- NSC 515776
- NSC 181339-01
These compounds may share some similarities with NSC 407066 but differ in their specific properties and applications.
Properties
CAS No. |
7599-28-2 |
|---|---|
Molecular Formula |
C33H27N11O2 |
Molecular Weight |
609.6 g/mol |
IUPAC Name |
1-(4-phenyldiazenylphenyl)-3-[(E)-[6-[(E)-[(4-phenyldiazenylphenyl)carbamoylhydrazinylidene]methyl]pyridin-2-yl]methylideneamino]urea |
InChI |
InChI=1S/C33H27N11O2/c45-32(37-24-14-18-28(19-15-24)41-39-26-8-3-1-4-9-26)43-34-22-30-12-7-13-31(36-30)23-35-44-33(46)38-25-16-20-29(21-17-25)42-40-27-10-5-2-6-11-27/h1-23H,(H2,37,43,45)(H2,38,44,46)/b34-22+,35-23+,41-39?,42-40? |
InChI Key |
VWGURBURQKEZPX-PHHCTYCVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)N/N=C/C3=NC(=CC=C3)/C=N/NC(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NN=CC3=NC(=CC=C3)C=NNC(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















